molecular formula C22H25F2N3O4S B2999157 N1-(2,4-difluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896281-50-8

N1-(2,4-difluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2999157
CAS No.: 896281-50-8
M. Wt: 465.52
InChI Key: NBMCIIVFVCPRJQ-UHFFFAOYSA-N
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Description

N1-(2,4-Difluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic organic compound belonging to the oxalamide class, characterized by a pyrrolidine scaffold modified with a mesitylsulfonyl group (2,4,6-trimethylbenzenesulfonyl) at the nitrogen position . The oxalamide linker bridges this pyrrolidine moiety to a 2,4-difluorophenyl group. The presence of the mesitylsulfonyl group is known to enhance the compound's lipophilicity, which can potentially improve its bioavailability and metabolic stability in experimental models . Compounds within this structural class have garnered significant attention in medicinal chemistry research due to their potential biological activities. Preliminary studies on similar oxalamide derivatives featuring the mesitylsulfonyl-pyrrolidine motif have indicated promising applications as kinase inhibitors, which are crucial targets in regulating cellular functions and are often implicated in cancer pathways . Furthermore, such compounds can serve as valuable bioactive reagents and building blocks in synthetic and medicinal chemistry for the development of pharmaceuticals, acting as versatile scaffolds for creating new drug candidates . The unique combination of the mesitylsulfonyl group, which provides steric bulk and electron-withdrawing effects, and the fluorinated aryl group allows for specific interactions with biological targets, modulating relevant pathways and enabling thorough structure-activity relationship (SAR) studies . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2N3O4S/c1-13-9-14(2)20(15(3)10-13)32(30,31)27-8-4-5-17(27)12-25-21(28)22(29)26-19-7-6-16(23)11-18(19)24/h6-7,9-11,17H,4-5,8,12H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMCIIVFVCPRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,4-difluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. Its complex structure incorporates a difluorophenyl moiety and a mesitylsulfonyl-pyrrolidine unit, making it a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C23H26F2N4O3 with a molecular weight of 444.5 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC23H26F2N4O3
Molecular Weight444.5 g/mol

The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which may influence its interaction with biological targets.

In Vitro Studies

Preliminary studies suggest that this compound exhibits significant biological activity. Research indicates that compounds with similar structural features often demonstrate inhibitory effects on various enzymes involved in metabolic pathways. However, specific assays and detailed biological evaluations for this compound are not extensively documented in the literature.

Potential Therapeutic Applications

The compound's unique structural characteristics suggest potential applications in treating diseases modulated by specific enzyme activities. For instance:

  • Cancer Therapeutics : Compounds with similar oxalamide structures have shown promise in cancer treatment by targeting tumor-associated enzymes.
  • Neurological Disorders : Given its interaction potential with G-protein coupled receptors (GPCRs), it may also have applications in treating neurological conditions.

Case Studies

While direct case studies on this compound are scarce, related compounds have been investigated:

  • Inhibition of Phospholipase A2 : Compounds structurally related to oxalamides have been studied for their ability to inhibit phospholipase A2 enzymes, which play a critical role in inflammatory responses .
  • GPR6 Modulators : Some derivatives exhibit modulation of GPR6, a receptor implicated in various neurological disorders, suggesting a pathway for further exploration .

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological activity of oxalamides. Computational modeling and molecular docking studies are essential tools for predicting interactions between this compound and its biological targets.

Table: Summary of Biological Activities

Activity TypeObservations
Enzyme InhibitionPotential inhibition of phospholipase A2
Receptor ModulationPossible GPR6 modulation
Anticancer ActivitySimilar compounds show promise

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Antiviral Oxalamides

Compound Name (CAS) Key Substituents Yield/Purity Biological Activity Reference
Target Compound (896281-50-8) 2,4-difluorophenyl; mesitylsulfonyl-pyrrolidine 58% yield, 95.6% HIV entry inhibition
BNM-III-170 4-chloro-3-fluorophenyl; guanidinomethyl-indenyl N/A CD4-mimetic, enhances vaccine efficacy
Compound 21 (425.86 M+H+) 2,4-difluorophenyl; hydroxymethyl-thiazole-piperidine 58% yield, 95.6% HIV entry inhibition
Compound 15 (423.27 M+H+) 4-chlorophenyl; hydroxyethyl-thiazole-pyrrolidine 53% yield, 95.0% Antiviral (mechanism unspecified)

Key Observations :

  • The target compound’s mesitylsulfonyl group distinguishes it from analogues like BNM-III-170, which uses a guanidinomethyl-indenyl group for CD4 mimicry .
  • Compared to Compound 21 (a close structural analogue with a thiazole-piperidine motif), the mesitylsulfonyl group in the target compound likely enhances solubility and target engagement due to its bulky, electron-withdrawing properties .

Table 2: Comparison with Umami Flavoring Oxalamides

Compound Name (CAS) Key Substituents Regulatory Status Toxicity (NOEL) Reference
S336 (745047-53-4) 2,4-dimethoxybenzyl; pyridin-2-yl-ethyl Approved (FEMA 4233) 100 mg/kg bw/day
Target Compound (896281-50-8) 2,4-difluorophenyl; mesitylsulfonyl-pyrrolidine Research phase Not reported
FL-no. 16.100 2-methoxy-4-methylbenzyl; 5-methylpyridyl Approved (EFSA) 100 mg/kg bw/day

Key Observations :

  • 16.100) share the oxalamide backbone but lack the fluorophenyl and mesitylsulfonyl groups.

Key Observations :

  • The target compound’s mesitylsulfonyl group may slow metabolic degradation compared to simpler oxalamides like N1-(4-methoxyphenethyl)-N2-(2-fluorophenyl)oxalamide, which undergoes rapid ester hydrolysis .
  • Unlike S336, which is metabolically stable in hepatocytes, the target compound’s fate in vivo remains unstudied, highlighting a gap in its preclinical profile .

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